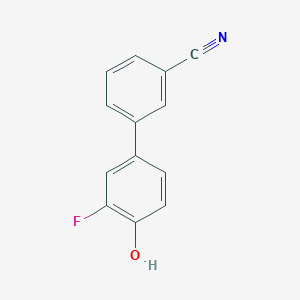

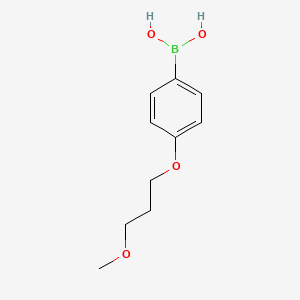

4-(3-Cyanophenyl)-2-fluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Cyanophenyl)benzonitrile” is a compound that has a similar structure to the requested compound .

Synthesis Analysis

A new Schiff base ester, “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate”, was synthesized from the reaction between 4-formyl-3-hydroxyphenyl tetradecanoate and 3-aminobenzonitrile .

Molecular Structure Analysis

The structure of “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl octadecanoate” was confirmed using spectroscopic techniques such as FT-IR, and NMR .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction might be relevant to the synthesis of “4-(3-Cyanophenyl)-2-fluorophenol”.

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiopharmaceutical Applications

4-[18F]Fluorophenol derivatives, including those related to 4-(3-Cyanophenyl)-2-fluorophenol, are versatile synthons for the synthesis of complex radiopharmaceuticals. A study by Ross et al. (2011) outlined a two-step radiosynthesis process starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding [18F]fluorophenol in significant radiochemical yield. This method is crucial for preparing no-carrier-added [18F]fluorophenol, a compound used in PET imaging (Ross et al., 2011).

Environmental Applications

In the field of environmental science, fluorophenols, including those similar to 4-(3-Cyanophenyl)-2-fluorophenol, have been studied for bioremediation. Shimoda and Hamada (2010) demonstrated that the marine microalga Amphidinium crassum could glucosylate various fluorophenols to their corresponding β-D-glucosides, a process that could be used for the detoxification of these compounds in polluted environments (Shimoda & Hamada, 2010).

Material Science and Photovoltaic Applications

The addition of phenyl compounds with electron-withdrawing substituents, such as 3-fluoro-4-cyanophenol, to polymer solar cells has been shown to enhance their photovoltaic properties. Jeong et al. (2014) found that these additives facilitated the ordering of P3HT chains in the blend films, leading to higher absorbance, larger crystal size, closer packing, and enhanced hole mobility, ultimately improving the power conversion efficiency of the solar cells (Jeong et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, fluorophenols, akin to 4-(3-Cyanophenyl)-2-fluorophenol, have been used to develop fluorescent probes for sensing applications. Tanaka et al. (2001) developed fluorescent probes sensitive to pH changes and metal cations using fluorophenol derivatives, highlighting their potential in creating sensitive and selective sensors for biochemical and environmental monitoring (Tanaka et al., 2001).

Safety And Hazards

Eigenschaften

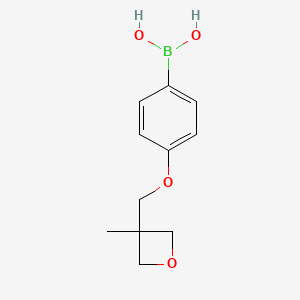

IUPAC Name |

3-(3-fluoro-4-hydroxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNAUPLYUSSPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684103 |

Source

|

| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyanophenyl)-2-fluorophenol | |

CAS RN |

1261978-55-5 |

Source

|

| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

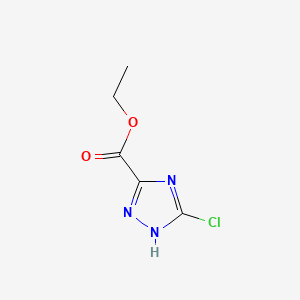

![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)